2-[4-(2,3-Dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide
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Overview
Description
2-[4-(2,3-Dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide is an organic compound with a complex structure that includes a pyrazine ring substituted with a dimethylphenyl group and an acetamide moiety
Mechanism of Action
Target of Action
The primary targets of 2-[4-(2,3-Dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide are TRPC3/TRPC6/TRPC7 channels . These are cation channels, mainly permeable to Ca2+ ions . TRPC6 plays a crucial role in tumor development , TRPC3 controls fibronectin expression, thereby regulating the wound healing process , and TRPC7 is involved in the proliferation of osteoblasts .
Mode of Action
This compound selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels . It also activates native TRPC6-like channels in smooth muscle cells isolated from the rabbit portal vein .
Pharmacokinetics
It is known that the compound is soluble in dmso at 5 mg/ml , which suggests that it may have good bioavailability.
Result of Action
The activation of TRPC3/TRPC6/TRPC7 channels by this compound can lead to various cellular effects. For example, it has been shown to induce BDNF-like neurite growth and neuroprotection in cultured neurons .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of DAG (diacylglycerol) is necessary for the activation of TRPC3/TRPC6/TRPC7 channels . Furthermore, the compound’s stability and efficacy may be affected by factors such as temperature and pH, although specific data on this is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-Dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide typically involves the reaction of 2,3-dimethylphenylamine with pyrazine-2,3-dione under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-Dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
2-[4-(2,3-Dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide: Known for its use as a local anesthetic.
N-(2,4-Dimethylphenyl)formamide: Used in organic synthesis as an intermediate.
2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride: Another local anesthetic with similar structural features.
Uniqueness
2-[4-(2,3-Dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(2,3-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-4-3-5-11(10(9)2)17-7-6-16(8-12(15)18)13(19)14(17)20/h3-7H,8H2,1-2H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEMNXPUXWOLHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN(C(=O)C2=O)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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